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Compound of Interest

Compound Name: Isoshinanolone

Cat. No.: B1210339

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data
for Isoshinanolone (and its closely related isomer, epi-Isoshinanolone), a naturally occurring
tetralone of interest in phytochemical and pharmacological research. This document is intended
to serve as a comprehensive resource for the identification and characterization of this
compound.

Spectroscopic and Spectrometric Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance
(NMR) spectroscopy and Mass Spectrometry (MS) for epi-Isoshinanolone, which serves as a
close proxy for Isoshinanolone due to their isomeric relationship.

Table 1: *H-NMR Spectroscopic Data for epi-lsoshinanolone
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Chemical Shift (5,

Coupling Constant

Proton Assignment Multiplicity
ppm) (3, Hz)
H-3-Me 1.25 d 6.8
H-3 2.45 m
H-2ax 2.65 dd 16.8,4.8
H-2eq 2.95 dd 16.8,4.8
H-4 4.85 d 2.8
H-7 6.85 d 8.0
H-5 7.20 d 8.0
H-6 7.45 t 8.0
8-OH 9.60 S
Table 2: 3C-NMR Spectroscopic Data for epi-lsoshinanolone
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Carbon Assignment

Chemical Shift (6, ppm)

C-3-Me 115
C-3 35.5
C-2 45.1
C-4 70.2
C-4a 116.5
C-5 118.2
C-7 119.5
C-6 136.8
C-8a 1455
C-8 162.4
C-1 200.1

Table 3: Mass Spectrometry Data for epi-lsoshinanolone
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and

spectrometric data presented above. These are based on standard methodologies in natural

product chemistry.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in an

appropriate deuterated solvent (e.g., chloroform-d, CDCIz) in a 5 mm NMR tube.
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 Instrumentation: NMR spectra are recorded on a spectrometer operating at a specific proton
frequency (e.g., 400 MHz for *H-NMR and 100 MHz for 3C-NMR).

* 'H-NMR Acquisition:

o

A standard pulse sequence is used to acquire the proton spectrum.

[¢]

The spectral width is set to cover the expected range of proton chemical shifts (typically O-
12 ppm).

[¢]

Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

[¢]

Chemical shifts are referenced to the residual solvent peak (e.g., CDClIs at 7.26 ppm).
e 1BBC-NMR Acquisition:

o A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets
for each carbon.

o The spectral width is set to encompass the full range of carbon chemical shifts (typically O-
220 ppm).

o Alarger number of scans is usually required compared to *H-NMR due to the lower natural
abundance of the 13C isotope.

o Chemical shifts are referenced to the solvent peak (e.g., CDCIs at 77.16 ppm).
2.2 Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, typically
dissolved in a suitable solvent (e.g., methanol) and infused directly or via a chromatographic
system (e.g., GC-MS or LC-MS).

« lonization: Electron lonization (El) is a common method for this type of molecule. In this
process, the sample is bombarded with a high-energy electron beam, causing ionization and
fragmentation.
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e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Data Interpretation: The resulting mass spectrum shows the relative abundance of different
ions. The molecular ion peak ([M]*) corresponds to the molecular weight of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of
a natural product like Isoshinanolone.
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Extraction and Fractionation

Plant Material (e.g., Diospyros maritima)

;

Solvent Extraction (e.g., Methanol)

;

Solvent Partitioning

Purifi&ation

Column Chromatography (e.g., Silica Gel)

;

HPLC

Structu% Elucidation

NMR Spectroscopy (1H, 13C, 2D)

Mass Spectrometry (e.g., EIMS)

Other Spectroscopic Methods (UV, IR)

Data Analysis and Interpretation

;

Structure Confirmation of Isoshinanolone

\:inal Corvfirmatior/

Click to download full resolution via product page

Caption: Workflow for the isolation and structural elucidation of Isoshinanolone.
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 To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of
Isoshinanolone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1210339#spectroscopic-data-of-isoshinanolone-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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